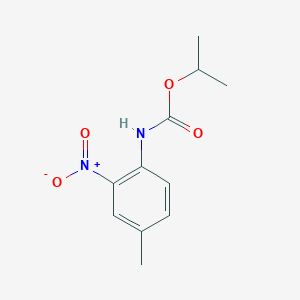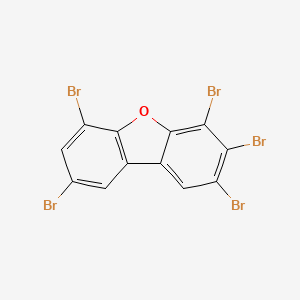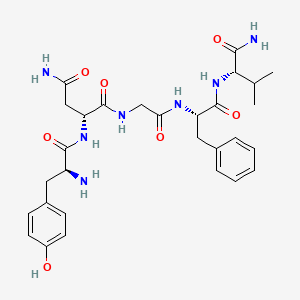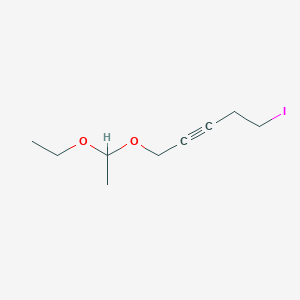
1-(1-Ethoxyethoxy)-5-iodopent-2-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Ethoxyethoxy)-5-iodopent-2-yne is an organic compound characterized by the presence of an ethoxyethoxy group and an iodine atom attached to a pent-2-yne backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Ethoxyethoxy)-5-iodopent-2-yne typically involves the reaction of 5-iodopent-2-yne with ethoxyethanol under specific conditions. The reaction is often catalyzed by a strong acid such as p-toluenesulfonic acid to facilitate the formation of the ethoxyethoxy group. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of advanced purification techniques such as distillation and chromatography ensures the removal of impurities and the isolation of the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Ethoxyethoxy)-5-iodopent-2-yne undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The triple bond in the pent-2-yne backbone can be reduced to form alkenes or alkanes.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide, potassium cyanide, or primary amines are commonly used under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are employed under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include substituted pent-2-yne derivatives.
Oxidation Reactions: Products include ketones or carboxylic acids.
Reduction Reactions: Products include alkenes or alkanes.
Aplicaciones Científicas De Investigación
1-(1-Ethoxyethoxy)-5-iodopent-2-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(1-Ethoxyethoxy)-5-iodopent-2-yne involves its interaction with various molecular targets. The ethoxyethoxy group can participate in hydrogen bonding and other non-covalent interactions, while the iodine atom can undergo substitution reactions. The triple bond in the pent-2-yne backbone can engage in addition reactions, making the compound versatile in its reactivity.
Comparación Con Compuestos Similares
- 1-(1-Ethoxyethoxy)butane
- 1-(1-Ethoxyethoxy)pentane
- 1-(1-Ethoxyethoxy)hexane
Comparison: 1-(1-Ethoxyethoxy)-5-iodopent-2-yne is unique due to the presence of both an ethoxyethoxy group and an iodine atom, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers a broader range of chemical transformations and interactions, making it valuable in various research and industrial contexts.
Propiedades
Número CAS |
194878-97-2 |
|---|---|
Fórmula molecular |
C9H15IO2 |
Peso molecular |
282.12 g/mol |
Nombre IUPAC |
1-(1-ethoxyethoxy)-5-iodopent-2-yne |
InChI |
InChI=1S/C9H15IO2/c1-3-11-9(2)12-8-6-4-5-7-10/h9H,3,5,7-8H2,1-2H3 |
Clave InChI |
GLDNOTLKURTPCU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C)OCC#CCCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Naphthalen-2-yl)-1-[(naphthalen-2-yl)methyl]-1H-benzimidazole](/img/structure/B12573041.png)
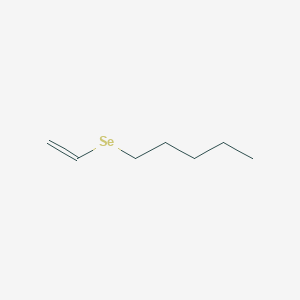
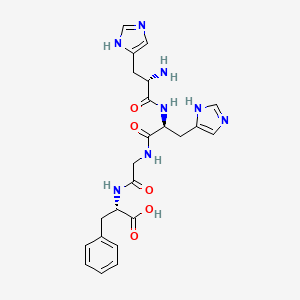
![N-[5-Methyl-1-(prop-1-en-1-yl)-4,5-dihydro-1H-imidazol-2-yl]nitramide](/img/structure/B12573054.png)
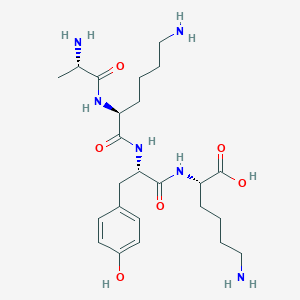
![2-(4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-thiophen-2-ylmethyl-acetamide](/img/structure/B12573073.png)
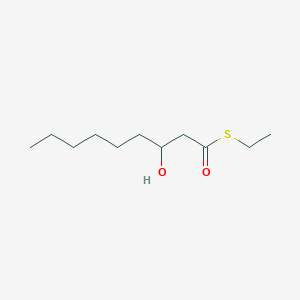
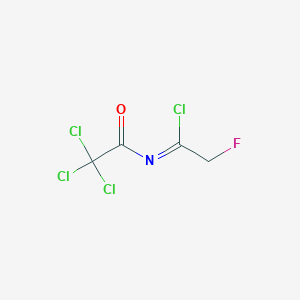
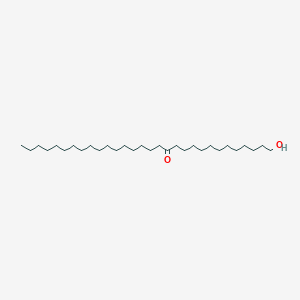
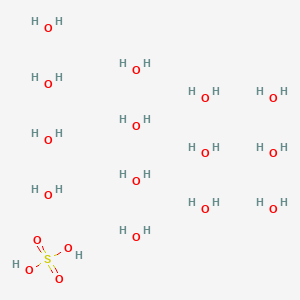
![Acetamide,2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-N-2-allyl-](/img/structure/B12573094.png)
